molecular formula C9H14O B7876639 2-(Bicyclo[2.2.1]heptan-2-yl)acetaldehyde

2-(Bicyclo[2.2.1]heptan-2-yl)acetaldehyde

Cat. No. B7876639
M. Wt: 138.21 g/mol
InChI Key: BNGCUUIILATBLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Bicyclo[2.2.1]heptan-2-yl)acetaldehyde is a useful research compound. Its molecular formula is C9H14O and its molecular weight is 138.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • PtCl(2)-catalyzed cycloisomerization of 1,6-enynes, containing a heteroatom substituent at the propargylic position, leads to the formation of 1-alkenylbicyclo[3.1.0]hexanes or 2-(bicyclo[3.1.0]hex-1-yl)acetaldehydes (Ye, Chen, Zhang, & Michelet, 2009).

  • Enzyme-catalyzed hydrolyses of diacetoxybicyclo[2.2.1]heptanes were performed with regioselectivity and enantiomeric specificity, leading to optically active forms of monoacetates and diacetates (Naemura, Takahashi, Tanaka, Ueno, & Chikamatsu, 1990).

  • The aldol condensation of acetaldehyde and heptanal on hydrotalcite-type catalysts was studied to understand the influence of reaction parameters and catalyst types on selectivity (Tichit, Lutic, Coq, Durand, & Teissier, 2003).

  • Pyrolysis of acetates of methylbicyclo[2.2.1]heptan-2-ols demonstrated the effect of structure on the direction of elimination and the mechanism involved (Vainiotalo, Pohjala, & Mälkönen, 1985).

  • The synthesis and stereochemistry of methyl-substituted bicyclo[2.2.1]heptane-2-carboxaldehydes were explored, contributing to our understanding of these compounds' stability and stereochemical properties (Yuasa, Tsuruta, & Yuasa, 2000).

  • The formation of polyfluorobicyclo(2.2.1)heptanes from vapour-phase fluorination of bicyclo(2.2.1)heptadiene with cobaltic fluoride was investigated, revealing insights into the formation of perfluorocarbanions (Campbell, Stephens, & Tatlow, 1965).

properties

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-4-3-9-6-7-1-2-8(9)5-7/h4,7-9H,1-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGCUUIILATBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Bicyclo[2.2.1]heptan-2-yl)acetaldehyde
Reactant of Route 2
2-(Bicyclo[2.2.1]heptan-2-yl)acetaldehyde
Reactant of Route 3
Reactant of Route 3
2-(Bicyclo[2.2.1]heptan-2-yl)acetaldehyde
Reactant of Route 4
2-(Bicyclo[2.2.1]heptan-2-yl)acetaldehyde
Reactant of Route 5
2-(Bicyclo[2.2.1]heptan-2-yl)acetaldehyde
Reactant of Route 6
2-(Bicyclo[2.2.1]heptan-2-yl)acetaldehyde

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